molecular formula C22H17N3O2S B11593679 N-(2-carbamoylphenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide

N-(2-carbamoylphenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide

Cat. No.: B11593679
M. Wt: 387.5 g/mol
InChI Key: BTJIHHRRTVWITO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-carbamoylphenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-carbamoylphenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One possible route could include the following steps:

    Formation of the Quinoline Core: Starting with an appropriate aniline derivative, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.

    Introduction of the Thiophene Moiety: The thiophene ring can be introduced via a Suzuki coupling reaction using a boronic acid derivative of thiophene.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through an amide coupling reaction using carbodiimide reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-carbamoylphenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the quinoline or thiophene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinoline N-oxide derivatives, while reduction may yield partially or fully hydrogenated products.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent for various diseases.

    Industry: Use in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-carbamoylphenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine, known for their antimalarial activity.

    Thiophene Derivatives: Compounds like thiophene-2-carboxamide, used in various organic synthesis applications.

Uniqueness

N-(2-carbamoylphenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide is unique due to the combination of its quinoline and thiophene moieties, which may confer distinct biological and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C22H17N3O2S

Molecular Weight

387.5 g/mol

IUPAC Name

N-(2-carbamoylphenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide

InChI

InChI=1S/C22H17N3O2S/c1-13-10-11-20(28-13)19-12-16(14-6-2-4-8-17(14)24-19)22(27)25-18-9-5-3-7-15(18)21(23)26/h2-12H,1H3,(H2,23,26)(H,25,27)

InChI Key

BTJIHHRRTVWITO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC=C4C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.